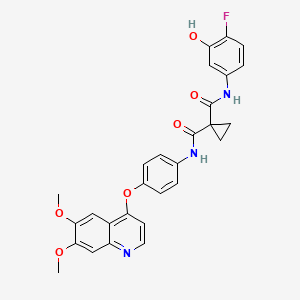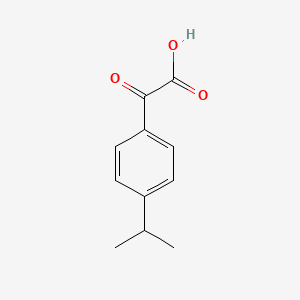![molecular formula C12H26Cl2N2O6S2 B12091202 2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple amino and carboxyl groups, as well as sulfanyl and ethoxy linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Key steps include:
Formation of Intermediate Compounds: This involves the synthesis of amino and carboxyl group-containing intermediates.
Linkage Formation: The intermediates are then linked through sulfanyl and ethoxy groups under controlled conditions.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis of intermediate compounds.
Continuous Flow Reactors: Employed for efficient linkage formation and final assembly.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. The sulfanyl and ethoxy groups further enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cysteine: 2-amino-3-mercaptopropanoic acid.
Serine: 2-amino-3-hydroxypropanoic acid.
Valine: 2-amino-3-methylbutanoic acid.
Uniqueness
2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride is unique due to its complex structure, which includes multiple functional groups and linkages. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C12H26Cl2N2O6S2 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC 名称 |
2-amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C12H24N2O6S2.2ClH/c13-9(11(15)16)7-21-5-3-19-1-2-20-4-6-22-8-10(14)12(17)18;;/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);2*1H |
InChI 键 |
RTHLWBRFHBFYKR-UHFFFAOYSA-N |
规范 SMILES |
C(COCCSCC(C(=O)O)N)OCCSCC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





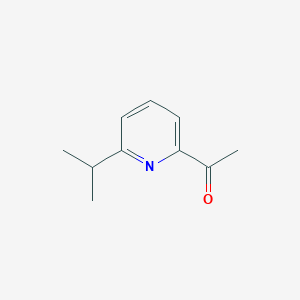
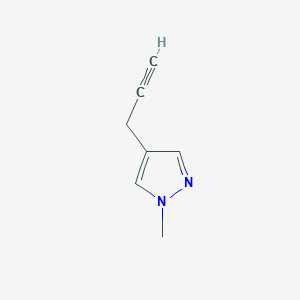
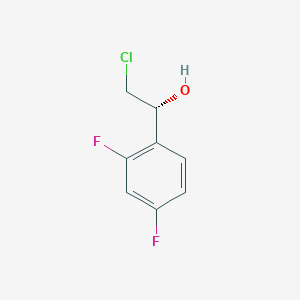
![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)



